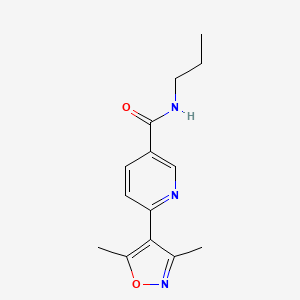![molecular formula C18H22N2O2 B5109881 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that belongs to the class of phenol-piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an antipsychotic and antidepressant agent.
Wirkmechanismus
The exact mechanism of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to modulate the activity of several other neurotransmitter systems, including glutamate, GABA, and noradrenaline.
Biochemical and Physiological Effects:
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in animal models and humans. It has been demonstrated to reduce the levels of several stress hormones, such as cortisol and adrenocorticotropic hormone, in patients with depression and anxiety. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has several advantages and limitations for lab experiments. One of its main advantages is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, which makes it an ideal tool for studying the role of these receptors in various psychiatric disorders. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new analogs and derivatives of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol that have improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to elucidate the exact mechanisms of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol and its potential interactions with other neurotransmitter systems. Finally, more clinical trials are needed to evaluate the safety and efficacy of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in humans, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Synthesemethoden
The synthesis of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and 1-(4-chlorobenzyl)piperazine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in high yield and purity. This synthesis method has been optimized and modified by several researchers, and different variations of the reaction conditions have been reported.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic and antidepressant properties in animal models, and several studies have investigated its efficacy and safety in humans. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been evaluated for its potential use in the treatment of other psychiatric disorders, such as anxiety and bipolar disorder.
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-9-5-3-7-16(18)20-12-10-19(11-13-20)14-15-6-2-4-8-17(15)21/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCWRJQFQNXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)



![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)
![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)